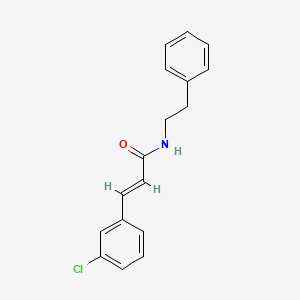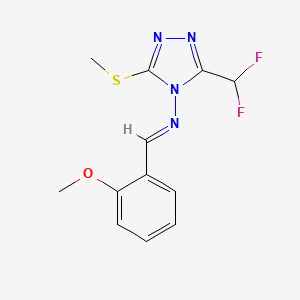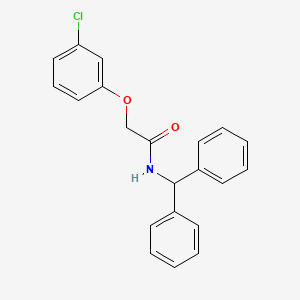![molecular formula C11H13ClN2O2 B5877887 N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)
N,N'-[(2-chlorophenyl)methylene]diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[(2-chlorophenyl)methylene]diacetamide, commonly known as CCMA, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. CCMA is a member of the class of Schiff bases, which are compounds that contain a carbon-nitrogen double bond (C=N) and are derived from the condensation of an amine with an aldehyde or ketone.
Wirkmechanismus
The exact mechanism of action of CCMA is not fully understood. However, it has been proposed that CCMA may exert its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. CCMA has been shown to enhance the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. It has also been reported to block voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
CCMA has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain and spinal cord. CCMA has also been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain.
Vorteile Und Einschränkungen Für Laborexperimente
CCMA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its pharmacological properties have been well documented. However, CCMA has some limitations as well. It has low water solubility, which can make it difficult to administer in vivo. CCMA also has a short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
CCMA has potential for further research in the field of drug development. Future studies could focus on optimizing the synthesis method to improve the yield and purity of CCMA. Additionally, further investigation into the mechanism of action of CCMA could provide insights into its pharmacological properties and potential therapeutic applications. Future studies could also investigate the use of CCMA as a drug delivery system, as well as its potential for use in combination therapies.
Synthesemethoden
CCMA can be synthesized by reacting 2-chlorobenzaldehyde with diethylamine in the presence of acetic acid. The reaction yields a yellow crystalline solid that can be purified by recrystallization from ethanol. The chemical structure of CCMA is shown below:
Wissenschaftliche Forschungsanwendungen
CCMA has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. CCMA has also been investigated for its potential use as a drug delivery system due to its ability to form inclusion complexes with cyclodextrins.
Eigenschaften
IUPAC Name |
N-[acetamido-(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7(15)13-11(14-8(2)16)9-5-3-4-6-10(9)12/h3-6,11H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQNDEIPTAAPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n'-[(2-Chlorophenyl)methylene]diacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)

![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)

![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)


![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5877892.png)
![N-[3-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5877896.png)

